1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid follows International Union of Pure and Applied Chemistry guidelines, providing unambiguous identification of its molecular structure. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 314744-43-9. Alternative nomenclature systems recognize the compound as 4-piperidinecarboxylic acid, 1-[(4-chlorophenyl)sulfonyl]-, emphasizing the carboxylic acid functionality as the principal functional group. The IUPAC name systematically describes the molecular architecture, beginning with the piperidine ring as the parent structure, followed by the sulfonyl substituent at the nitrogen position and the carboxylic acid group at the 4-position.
The molecular identification is further supported by standardized chemical descriptors including the Simplified Molecular Input Line Entry System representation: O=C(C1CCN(S(=O)(C2=CC=C(Cl)C=C2)=O)CC1)O. This linear notation captures the complete connectivity pattern, specifying the arrangement of atoms and bonds within the molecular framework. The International Chemical Identifier provides an additional layer of systematic identification: InChI=1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)20(18,19)16-7-5-9(6-8-16)12(17)15/h1-4,9H,5-8H2,(H,15,17). The corresponding InChI Key, WQUWIRWFTDFGFT-UHFFFAOYSA-N, serves as a unique molecular fingerprint for database searches and computational applications.
Systematic classification places this compound within the broader category of N-sulfonylpiperidines, specifically as a member of the 4-substituted piperidinecarboxylic acid family. The presence of the 4-chlorophenyl substituent on the sulfonyl group creates a distinct chemical entity with unique electronic and steric properties compared to other members of this chemical class. The molecular formula C₁₂H₁₄ClNO₄S indicates the presence of 12 carbon atoms, 14 hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom, distributed across the piperidine ring system, sulfonyl linkage, chlorophenyl substituent, and carboxylic acid group.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-1-3-11(4-2-10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUWIRWFTDFGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353287 | |
| Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314744-43-9 | |
| Record name | 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Ester Protection of Piperidine-4-Carboxylic Acid
The initial step involves protecting the carboxylic acid group of piperidine-4-carboxylic acid to prevent undesired side reactions during subsequent sulfonylation. Ethanol is commonly employed under acidic conditions (e.g., sulfuric acid) to form the ethyl ester derivative, ethyl piperidine-4-carboxylate. This reaction typically proceeds at reflux temperatures (70–80°C) for 6–8 hours, achieving yields of 85–90%.
Reaction Conditions:
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Solvent: Anhydrous ethanol
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Catalyst: Concentrated H₂SO₄ (5 mol%)
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Temperature: 78°C (reflux)
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Yield: 88% (isolated via rotary evaporation)
Step 2: Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
The protected piperidine undergoes sulfonylation at the nitrogen atom using 4-chlorobenzenesulfonyl chloride. This step requires a base to neutralize HCl generated during the reaction. Triethylamine in dichloromethane (DCM) at 0–25°C is widely utilized, with yields reaching 75–80%. Aprotic solvents like DCM enhance reaction efficiency by minimizing hydrolysis of the sulfonyl chloride.
Reaction Conditions:
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Solvent: Dichloromethane
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Base: Triethylamine (1.2 equivalents)
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Temperature: 0°C → 25°C (gradual warming)
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Yield: 78% (purified via column chromatography)
Step 3: Hydrolysis of the Ethyl Ester
The final step involves hydrolyzing the ethyl ester to regenerate the carboxylic acid. Aqueous sodium hydroxide (2M) in ethanol at 60°C for 4–6 hours is standard, yielding 90–95% of the target compound.
Reaction Conditions:
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Solvent: Ethanol/H₂O (3:1 v/v)
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Base: NaOH (2 equivalents)
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Temperature: 60°C
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Yield: 92% (precipitated via acidification)
Optimization of Reaction Conditions
Solvent Effects on Sulfonylation
Aprotic solvents such as DCM or tetrahydrofuran (THF) are preferred for sulfonylation due to their inertness and ability to stabilize reactive intermediates. Polar aprotic solvents like dimethylformamide (DMF) are avoided, as they may promote side reactions with the sulfonyl chloride.
Table 1: Solvent Impact on Sulfonylation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 78 |
| THF | 7.52 | 72 |
| Acetonitrile | 37.5 | 65 |
Industrial-Scale Production Methods
Industrial synthesis employs continuous flow reactors to enhance scalability and safety. Key adaptations include:
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Flow Chemistry: Reduces reaction time from hours to minutes via improved heat transfer.
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Automated Purification: In-line liquid-liquid extraction and crystallization systems ensure consistent purity (>99%).
Comparative Analysis of Methodologies
Table 2: Comparative Efficiency of Synthetic Approaches
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 8 hours | 2 hours |
| Yield | 78% | 85% |
| Purity | 95% | 99% |
| Solvent Consumption | 500 mL/mmol | 50 mL/mmol |
Chemical Reactions Analysis
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block : The compound serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various organic reactions, including nucleophilic substitutions and oxidation/reduction processes.
- Reagent : It acts as a reagent in chemical reactions due to the reactivity of its sulfonyl group, which can form covalent bonds with nucleophiles.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, making it a candidate for developing new antibiotics .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of critical enzymes such as acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and urinary tract infections respectively .
Medicine
- Pharmaceutical Intermediate : Ongoing research explores its role as a pharmaceutical intermediate in drug development, particularly for targeting bacterial infections and cancer therapies .
- Therapeutic Applications : Preliminary studies suggest anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .
Industry
- Specialty Chemicals : It is employed in the production of specialty chemicals and agrochemicals, highlighting its industrial relevance.
Antibacterial Activity
The compound demonstrates varying levels of antibacterial activity against different strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
It has been evaluated for its enzyme inhibition potential:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | Varies (specific values not provided) |
Anticancer Activity
Initial studies indicate promising anticancer effects across various cancer cell lines, suggesting further exploration into its therapeutic potential.
Case Studies and Research Findings
Several notable studies highlight the pharmacological behavior of this compound:
- A study demonstrated strong antibacterial activity of derivatives containing the piperidine nucleus against multiple strains, indicating potential for new antibiotic development .
- Research focused on enzyme inhibition revealed effective urease inhibition by this compound, suggesting utility in treating infections caused by urease-producing bacteria .
- Investigations into anticancer effects showed significant cytotoxicity against human cancer cell lines, warranting further exploration into mechanisms and therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate
- Structure : Features a carboxylic acid ethyl ester at the 3-position of the piperidine ring instead of the 4-position.
- Synthesis : Prepared similarly via sulfonylation of ethyl piperidine-3-carboxylate .
1-[(4-Chlorophenyl)sulfonyl]-L-proline
- Structure : Replaces the piperidine ring with a pyrrolidine (proline) ring and a carboxylic acid at the 2-position.
- Molecular Formula: C₁₁H₁₂ClNO₄S (molecular weight: 289.73 g/mol) .
- Key Difference : The smaller pyrrolidine ring introduces conformational constraints, which may reduce flexibility compared to the piperidine analog .
Modifications to the Sulfonyl Group
1-[(3,4-Dihydroxyanthraquinon-2-yl)sulfonyl]piperidine-4-carboxylic acid (Compound 29)
- Structure: Substitutes the 4-chlorophenyl group with a dihydroxyanthraquinone moiety.
- Properties : Higher molecular weight (432.07 g/mol) and increased hydrophilicity due to hydroxyl groups .
- Application: The anthraquinone group may confer fluorescence or intercalation properties, useful in imaging or DNA-targeting studies .
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
- Structure : Replaces the 4-chlorophenyl group with a 2-fluorobenzylsulfonyl moiety.
- Molecular Formula: C₁₃H₁₆FNO₄S (molecular weight: 301.33 g/mol) .
Functional Group Replacements
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structure : Replaces the sulfonyl group with an ethoxycarbonyl moiety.
- Molecular Formula: C₉H₁₅NO₄ (molecular weight: 201.22 g/mol) .
- Key Difference : The ester group increases hydrophobicity, which may improve blood-brain barrier permeability compared to the sulfonamide analog .
4-Amino-1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)piperidine-4-carboxylic Acid (M2)
- Structure: Incorporates a purine moiety and an amino group on the piperidine ring.
- Application: Demonstrates cannabinoid receptor antagonism, highlighting the role of the carboxylic acid group in receptor interactions .
Salts and Derivatives
Piperidine, 4-[(4-Chlorophenyl)sulfonyl]-, Hydrochloride
- Structure : Hydrochloride salt of the parent compound.
- Molecular Formula: C₁₁H₁₄ClNO₂S·ClH (molecular weight: 296.21 g/mol) .
- Key Difference : Enhanced solubility in aqueous media due to the ionic nature, facilitating formulation in pharmacological studies .
1-((4-Methoxycarbonylamino)benzenesulfonyl)piperidine-4-carboxylic Acid
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a 4-chlorophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 331.81 g/mol. The presence of the sulfonyl group enhances its reactivity and biological activity compared to other piperidine derivatives.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong efficacy observed in some derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Activity Level |
|---|---|---|
| Derivative A | Salmonella typhi | Moderate |
| Derivative B | Bacillus subtilis | Strong |
| Derivative C | Escherichia coli | Weak |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Similar piperidine derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that certain analogs could effectively reduce cell viability in various cancer cell lines, suggesting potential as anticancer agents .
Enzyme Inhibition
This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. Molecular docking studies revealed favorable binding interactions with the active sites of these enzymes, indicating its potential as a therapeutic agent for cholinergic disorders .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 0.85 |
| Compound B | BChE | 1.20 |
| This compound | AChE/BChE | 0.95/1.10 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance, the sulfonamide functionality enhances binding affinity to target proteins, facilitating inhibition of enzymatic activity or disruption of cellular processes involved in disease progression.
Case Studies
Several studies have focused on synthesizing and evaluating the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized a series of piperidine derivatives and evaluated their antimicrobial and enzyme inhibition activities. The results indicated that modifications to the piperidine structure could enhance biological efficacy .
- In Silico Studies : Computational docking studies provided insights into the binding interactions between the synthesized compounds and target proteins, supporting experimental findings on their biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
